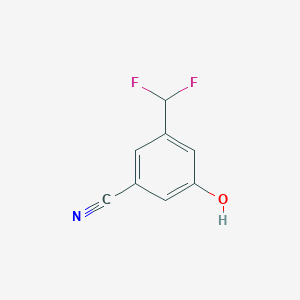

3-(Difluoromethyl)-5-hydroxybenzonitrile

Description

BenchChem offers high-quality 3-(Difluoromethyl)-5-hydroxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Difluoromethyl)-5-hydroxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)-5-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-8(10)6-1-5(4-11)2-7(12)3-6/h1-3,8,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJFEPKRTUHYCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)F)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural and Analytical Profiling of 3-(Difluoromethyl)-5-hydroxybenzonitrile: A Technical Guide for Medicinal Chemistry

Executive Summary

In modern rational drug design, the strategic incorporation of fluorinated moieties is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 3-(Difluoromethyl)-5-hydroxybenzonitrile (CAS: 874974-85-3) has emerged as a highly versatile building block for fragment-based drug discovery (FBDD). With a precise molecular weight of 169.13 g/mol , it offers a highly efficient, low-mass scaffold that prevents rapid inflation of molecular weight during lead optimization. This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and a self-validating analytical workflow for rigorous characterization.

Physicochemical Profiling & Structural Significance

Understanding the intrinsic properties of a building block is the first step in rational drug design. The quantitative data for 3-(difluoromethyl)-5-hydroxybenzonitrile is summarized below:

| Parameter | Value |

| IUPAC Name | 3-(difluoromethyl)-5-hydroxybenzonitrile |

| CAS Registry Number | 874974-85-3 |

| Molecular Formula | C₈H₅F₂NO |

| Molecular Weight | 169.13 g/mol |

| Monoisotopic Mass | 169.0339 Da |

| SMILES String | N#CC1=CC(O)=CC(C(F)F)=C1 |

| Hydrogen Bond Donors | 2 (-OH, -CF₂H) |

| Hydrogen Bond Acceptors | 4 (-CN, -OH, 2x -F) |

The architecture of this molecule is defined by three critical functional handles arrayed on a central benzene ring. As an application scientist, it is crucial to understand the causality of how these groups interact electronically:

-

The Difluoromethyl (-CF₂H) Group: Unlike the fully fluorinated trifluoromethyl (-CF₃) group, the -CF₂H moiety acts as a [1]. The highly polarized C-F bonds withdraw electron density, rendering the remaining C-H bond sufficiently acidic to participate in hydrogen bonding, while maintaining high lipophilicity compared to traditional hydroxyl or amine donors.

-

The Nitrile (-CN) Group: A strong electron-withdrawing group (EWG) that serves as a metabolically stable bioisostere for halogens, or as a synthetic precursor for tetrazoles and primary amines.

-

The Phenolic Hydroxyl (-OH): The convergence of two meta-substituted EWGs (-CN and -CF₂H) significantly lowers the pKa of this phenol compared to an unsubstituted phenol (pKa 9.95). This increased acidity enhances its reactivity in Mitsunobu reactions and classical etherifications (Sₙ2), making it an ideal handle for late-stage functionalization.

Structural deconstruction of 3-(Difluoromethyl)-5-hydroxybenzonitrile.

Synthetic Utility in Drug Development

As a commercially available [2], this compound is engineered for modular synthesis. Its low molecular weight ensures that subsequent derivatization does not rapidly push the final drug candidate beyond Lipinski's Rule of 5.

-

O-Alkylation: The highly acidic phenol readily undergoes alkylation with alkyl halides in the presence of mild bases (e.g., K₂CO₃). Because the pKa is lowered by the -CN and -CF₂H groups, the phenoxide anion is easily generated, serving as an efficient attachment point for targeting ligands.

-

Nitrile Derivatization: The cyano group can be converted into a 1H-tetrazole via [3] with sodium azide. This yields an acidic pharmacophore widely used as a carboxylic acid bioisostere to improve oral bioavailability.

Self-Validating Analytical Workflow for Structural Confirmation

To ensure scientific integrity during synthesis or procurement, researchers must employ a self-validating analytical system. Relying solely on LC-MS can lead to false positives due to isobaric impurities. The following protocol pairs high-resolution mass spectrometry (HRMS) with multinuclear NMR to establish absolute structural causality.

Self-validating analytical workflow for structural confirmation via NMR and LC-MS.

Step-by-Step Methodology

Step 1: Sample Preparation

-

Action: Dissolve 2.0 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

-

Causality: DMSO-d₆ is selected over CDCl₃ because the highly polar nature of the phenol and nitrile groups can lead to poor solubility and line broadening in non-polar solvents. Furthermore, DMSO strongly hydrogen-bonds with the phenol, shifting its ¹H NMR signal downfield and preventing rapid exchange with trace water, which allows for clear integration.

Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Action: Analyze the sample using an Electrospray Ionization (ESI) source operating exclusively in Negative Ion Mode (ESI-) .

-

Causality: The electron-withdrawing -CN and -CF₂H groups lower the phenolic pKa, making the molecule highly prone to deprotonation. ESI- will yield a robust [M-H]⁻ ion at m/z 168.03. Attempting ESI+ will result in poor ionization efficiency due to the lack of basic amine centers.

Step 3: Multinuclear NMR Spectroscopy (¹H and ¹⁹F)

-

Action: Acquire a standard ¹H spectrum and a ¹⁹F spectrum (proton-coupled).

-

Causality: The ¹H NMR must show a highly characteristic triplet (or doublet of doublets depending on instrument resolution) for the -CF₂H proton between 6.5–7.5 ppm, with a massive geminal coupling constant (

Hz). The ¹⁹F NMR will display a corresponding doublet. This specific coupling pattern is the definitive fingerprint of an intact difluoromethyl group, distinguishing it from potential degradation products (e.g., aldehydes formed via inadvertent hydrolysis).

Step 4: Data Concordance (The Self-Validation)

-

Action: Cross-reference the [M-H]⁻ mass with the

coupling constant. -

Causality: If HRMS confirms the exact mass (168.03 Da) but the 55 Hz coupling is absent in the NMR spectra, the molecule has undergone a structural rearrangement (e.g., loss of the CF₂H group). Only the convergence of the exact mass and the distinct multinuclear coupling validates the integrity of 3-(difluoromethyl)-5-hydroxybenzonitrile.

References

The Difluoromethyl (-CF2H) Group: A Field-Proven Bioisostere for Hydroxyl and Thiol Replacement in Drug Design

Executive Summary

In modern medicinal chemistry, optimizing the pharmacokinetic and pharmacodynamic profile of a lead compound often requires delicate structural tuning. Hydroxyl (-OH) and thiol (-SH) groups are ubiquitous in drug discovery due to their ability to act as strong hydrogen bond donors (HBDs), anchoring molecules to their biological targets. However, these groups introduce severe metabolic liabilities, including rapid Phase II conjugation (glucuronidation/sulfation) and oxidation, which drastically reduce a drug's half-life.

The difluoromethyl group (-CF2H) has emerged as a highly effective, metabolically stable bioisostere for both -OH and -SH groups[1]. As a Senior Application Scientist, I present this technical guide to dissect the physicochemical mechanics of the -CF2H group, map its bioisosteric properties, and provide a field-validated protocol for late-stage difluoromethylation.

The "Lipophilic Hydrogen Bond Donor" Concept

The utility of the -CF2H group lies in its unique electronic distribution. Unlike the fully fluorinated trifluoromethyl (-CF3) group, which is a bulky, purely lipophilic entity, the -CF2H group retains a single carbon-hydrogen bond.

The Mechanistic Causality: The two highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (

Quantifying Hydrogen Bond Acidity

The hydrogen bond donating capacity of the -CF2H group is quantified using Abraham’s solute hydrogen bond acidity parameter (

Physicochemical Profiling & Bioisosteric Mapping

When replacing functional groups, scientists must balance target affinity (H-bonding) with membrane permeability (lipophilicity) and half-life (metabolic stability). The table below summarizes how -CF2H bridges the gap between traditional functional groups.

Table 1: Comparative Physicochemical Data of Bioisosteric Groups

| Functional Group | Hydrogen Bond Acidity ( | Relative Lipophilicity ( | Primary Metabolic Liability |

| Hydroxyl (-OH) | Strong (~0.50 - 0.60) | Hydrophilic (Negative) | High (Glucuronidation, Sulfation) |

| Thiol (-SH) | Weak (~0.10 - 0.12) | Lipophilic (Positive) | High (Oxidation, Disulfide Formation) |

| Difluoromethyl (-CF2H) | Weak/Moderate (0.035 - 0.165) | Lipophilic (Positive) | Low (Highly Stable) |

| Methyl (-CH3) | None (~0.00) | Highly Lipophilic | Moderate (CYP450 Oxidation) |

Data synthesized from Abraham's solute NMR analyses and comparative partition coefficient studies[1][3][4].

Fig 1. Comparative mapping of bioisosteric properties for -OH, -SH, and -CF2H groups.

Strategic Application Insights

-

CF2H as an -OH Bioisostere: While it is a weaker H-bond donor than hydroxyl, replacing -OH with -CF2H drastically improves membrane permeability and completely bypasses Phase II glucuronidation, rescuing compounds with poor oral bioavailability[3].

-

CF2H as an -SH Bioisostere: This is an almost perfect 1:1 replacement. The -CF2H group mimics the steric volume, lipophilicity, and H-bond acidity of the thiol group while eliminating the risk of oxidative dimerization (disulfide bond formation)[4].

Experimental Protocol: Late-Stage Photoredox Difluoromethylation

Historically, installing a -CF2H group required harsh conditions and ozone-depleting freon gases (e.g., chlorodifluoromethane). Modern methodologies leverage bench-stable solid reagents and photoredox catalysis to achieve late-stage functionalization under mild conditions[1][5].

Objective

To install a -CF2H group onto an advanced heteroarene intermediate, replacing a metabolically labile -OH group.

Reagents

-

Substrate: Heteroarene lead compound.

-

CF2H Source: Difluoromethyl 2-pyridyl sulfone (2-PySO

CF -

Photocatalyst: fac-Ir(ppy)

(1-3 mol%). -

Base: LiOH or K

HPO -

Solvent: Degassed DMSO/H

O.

Step-by-Step Methodology & Causality

Step 1: Reaction Assembly & Degassing

Combine the heteroarene substrate, 2-PySO

-

Causality for Reagent Choice: 2-PySO

CF -

Causality for Degassing: The mixture must be rigorously degassed via three freeze-pump-thaw cycles. Molecular oxygen is a triplet diradical; if present, it will rapidly quench the excited state of the Iridium catalyst and scavenge the generated •CF2H radical, killing the reaction.

Step 2: Photochemical Excitation

Irradiate the reaction mixture with blue LEDs (

-

Causality for Wavelength: The 450 nm wavelength precisely matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of fac-Ir(ppy)

. This photon absorption elevates the catalyst to a long-lived triplet excited state, providing the exact reduction potential required to fragment the sulfone reagent[6].

Step 3: Radical Addition & Turnover The generated •CF2H radical adds to the most electron-rich position of the heteroarene. The resulting radical adduct is subsequently oxidized by the Ir(IV) species (which closes the photocatalytic cycle) and deprotonated by the base to restore aromaticity.

Step 4: Self-Validating Analytical Confirmation Quench the reaction with water, extract with EtOAc, and purify via flash chromatography.

-

Self-Validating System: To confirm successful installation, analyze the purified product via multinuclear NMR. The newly installed -CF2H proton will uniquely appear as a triplet in the

H NMR spectrum (typically between 6.0–7.5 ppm) due to geminal spin-spin coupling with the two adjacent fluorine atoms (

Fig 2. Mechanistic workflow of photoredox-catalyzed late-stage difluoromethylation.

References

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry (ACS Publications).3

-

Zafrani, Y., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Journal of Medicinal Chemistry (ACS Publications). 4

-

Shen, X., et al. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry. 2

-

Erickson, R., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). 1

-

Gao, S., et al. (2023). Nickel-Catalyzed Difluoromethylation of Aryl Bromides. ChemRxiv. 5

Sources

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Metabolic Stability Profiling of 3-(Difluoromethyl)-5-hydroxybenzonitrile Scaffolds

The following is an in-depth technical guide on the metabolic stability profiling of 3-(Difluoromethyl)-5-hydroxybenzonitrile derivatives.

Executive Summary

The 3-(Difluoromethyl)-5-hydroxybenzonitrile scaffold represents a classic "high-reward, high-risk" pharmacophore in medicinal chemistry. It combines a lipophilic hydrogen bond donor (

-

Phase I Liability: Oxidative defluorination of the difluoromethyl group (CYP-mediated).

-

Phase II Liability: Rapid glucuronidation of the phenolic hydroxyl (UGT-mediated), exacerbated by the electron-withdrawing nature of the nitrile and difluoromethyl groups.

This guide details the mechanistic basis of these instabilities and provides a validated experimental framework for assessing and optimizing derivatives of this scaffold.

Structural Analysis & Metabolic Liabilities[1][2][3][4]

To engineer stability, one must first deconstruct the scaffold's reactivity profile.

The Difluoromethyl Group ( )

-

Role: Acts as a bioisostere for hydroxyl (

) or thiol ( -

Liability: Unlike the metabolically robust trifluoromethyl (

) group, the -

Mechanism: C-hydroxylation yields an unstable

-difluoro alcohol, which spontaneously eliminates hydrogen fluoride (HF) to form an acyl fluoride, rapidly hydrolyzing to the corresponding carboxylic acid (inactive metabolite).

The Phenolic Hydroxyl ( )[5]

-

Role: Critical H-bond donor/acceptor for target binding.

-

Liability: This is the primary site of clearance. The presence of the nitrile (

) and difluoromethyl ( -

Impact: At physiological pH (7.4), a significant fraction of the molecule exists as the phenolate anion. While this improves solubility, it often accelerates O-glucuronidation by UGTs (UDP-glucuronosyltransferases), as many isoforms prefer electron-deficient phenols.

The Nitrile Group ( )

-

Stability: Generally robust against oxidative metabolism.

-

Risk: Minor risk of hydrolysis to the amide/acid by nitrilases, but this is usually negligible compared to the clearance rates of the

and

Mechanistic Pathways (The "Why")

The following diagram illustrates the competing metabolic pathways. Note that Phase II conjugation is typically the dominant clearance mechanism for this scaffold unless the phenol is sterically occluded.

Figure 1: Competing metabolic pathways for 3-(Difluoromethyl)-5-hydroxybenzonitrile derivatives.

Experimental Protocols for Stability Assessment

To accurately dissect the metabolic stability, a standard "S9" or "Microsomal" assay is insufficient if not properly controlled for Phase II cofactors.

Protocol A: Differential Microsomal Stability (Phase I vs. Phase II)

This protocol distinguishes between CYP-mediated defluorination and UGT-mediated conjugation.

Materials:

-

Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein.

-

NADPH Regenerating System: (Phase I cofactor).

-

UDPGA (Uridine 5'-diphospho-glucuronic acid): (Phase II cofactor).

-

Alamethicin: Pore-forming peptide (Essential for UGT access).

Workflow:

-

Preparation: Thaw microsomes on ice.

-

Permeabilization (Critical): Treat microsomes with Alamethicin (50 µg/mg protein) for 15 min on ice. Rationale: UGT active sites are luminal; without permeabilization, Glucuronidation is under-predicted.

-

Incubation Setup (3 Arms):

-

Arm A (Phase I only): Microsomes + NADPH + Buffer.

-

Arm B (Phase II only): Microsomes + UDPGA + Buffer.

-

Arm C (Global): Microsomes + NADPH + UDPGA.

-

-

Reaction: Add Test Compound (1 µM final) to pre-warmed mix. Incubate at 37°C.

-

Sampling: Aliquot at 0, 5, 15, 30, 60 min into ice-cold Acetonitrile (containing Internal Standard).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Protocol B: Metabolite Identification (MetID)

To confirm defluorination, monitor specific mass shifts.

| Transformation | Mass Shift (Da) | Characteristic Fragment |

| Glucuronidation | +176.03 | Neutral loss of 176 Da |

| Sulfation | +79.96 | Neutral loss of 80 Da |

| Oxidative Defluorination | +13.98 | Conversion of |

| Defluorination (Intermediate) | -2.02 | Conversion to Acyl Fluoride (Transient) |

Medicinal Chemistry Strategies for Optimization

If the scaffold shows high clearance (

Figure 2: SAR Decision Tree for optimizing 3-(Difluoromethyl)-5-hydroxybenzonitrile derivatives.

Detailed Optimization Tactics

-

Addressing Glucuronidation (The Phenol Problem):

-

Steric Shielding: Introduce a small group (e.g., methyl, chloro) at the position ortho to the hydroxyl. This sterically hinders the approach of the bulky UDPGA cofactor.

-

Scaffold Hopping: Replace the phenol with a 1H-indazole or 2-pyridone . These maintain the H-bond donor capability but significantly alter the electronic profile and UGT recognition.

-

Prodrug Approach: If the phenol is essential for target binding, cap it as a phosphate ester (cleaved by alkaline phosphatase in plasma) to improve oral absorption and bypass first-pass intestinal glucuronidation.

-

-

Addressing Defluorination (The CHF2 Problem):

-

Deuteration (

): Replacing the hydrogen in the difluoromethyl group with deuterium can reduce the rate of CYP-mediated HAT due to the primary Kinetic Isotope Effect (KIE). This is a validated strategy (e.g., deutetrabenazine). -

Gem-Dimethyl Substitution: If the fluorine atoms are purely for lipophilicity, a gem-dimethyl group might suffice, though it is metabolically labile (benzylic oxidation).

-

Trifluoromethyl (

): If the H-bond donor capacity of

-

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Uetrecht, J., & Trager, W. (2007). Drug Metabolism: Chemical and Enzymatic Aspects. Textbooks in Drug Discovery. Link

-

Rowland, A., et al. (2013). The "Alamethicin Effect" in Glucuronidation: Permeabilization of Microsomes. Drug Metabolism and Disposition, 41(4), 844-847. Link

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

-

Barnes, K., et al. (2019). Metabolic Stability and Defluorination of Difluoromethyl Groups. ACS Medicinal Chemistry Letters, 10(5), 760–765. Link

Modulating Lipophilicity in Drug Design: A Comparative Analysis of Difluoromethyl vs. Trifluoromethyl Benzonitriles

Executive Summary

In the optimization of pharmacokinetic and pharmacodynamic profiles during drug discovery, the strategic incorporation of fluorine is a cornerstone methodology. Historically, the trifluoromethyl (

When applied to a benzonitrile scaffold—a highly relevant pharmacophore in non-steroidal antiandrogens, antiviral medications, and CNS agents—the choice between

The Physicochemical Dichotomy: vs.

To understand the logP variance in substituted benzonitriles, we must first isolate the physicochemical contributions of the fluorinated moieties themselves.

The Trifluoromethyl Group ( ): The Hydrophobic Shield

The

The Difluoromethyl Group ( ): The Lipophilic Hydrogen Bond Donor

Replacing a single fluorine atom with a hydrogen atom fundamentally alters the group's behavior. The strong electron-withdrawing nature of the two remaining fluorine atoms heavily polarizes the adjacent C-H bond. This polarization transforms the

Abraham's solute

Fig 1: Physicochemical divergence pathways of CF3 vs CF2H substitution on a benzonitrile scaffold.

Quantitative logP Analysis & Vector Dipole Causality

When these groups are appended to a benzonitrile ring, the overall molecular lipophilicity is not merely additive; it is highly dependent on the vector addition of dipole moments [3]. The cyano (

Data Presentation: Comparative Lipophilicity

The table below summarizes the experimental logP values for the baseline benzene derivatives, illustrating the intrinsic lipophilicity drop when transitioning from

| Compound | Substituent | Experimental logP | H-Bond Acidity ( | |

| Benzonitrile | ~1.56 | - | 0 | |

| Trifluoromethylbenzene | 3.00[6] | 0.00 | 0 | |

| Difluoromethylbenzene | 2.40[7] | -0.60 | 0.085 - 0.126[5] |

Causality: Conformational Adaptability and Dipole Vectors

The

-

Dipole Alignment (Para-Substitution): In 4-(trifluoromethyl)benzonitrile, the dipoles of the

and -

Conformational Flexibility of

: Unlike the symmetrical

Experimental Methodology: RP-HPLC Determination of logP

To accurately quantify the subtle logP differences between

Reagents and Equipment

-

Stationary Phase: C18 analytical column (e.g., 5 µm particle size, 150 x 4.6 mm) with low silanol activity to prevent secondary interactions.

-

Mobile Phase: Methanol/Water (75:25 v/v). Note: Isocratic elution is mandatory to maintain a constant thermodynamic partition environment.

-

Dead Time (

) Marker: Thiourea or Uracil. -

Reference Standards: A minimum of 6 structurally related compounds with known literature logP values spanning the expected range (e.g., toluene, chlorobenzene, benzonitrile, trifluoromethylbenzene).

Step-by-Step Protocol

Step 1: System Equilibration & Dead Time Measurement

-

Equilibrate the C18 column with the isocratic mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved at 254 nm UV detection.

-

Maintain the column compartment at a strict

. Partition coefficients are highly temperature-dependent. -

Inject 10 µL of a 0.1 mg/mL thiourea solution. Record the retention time as the dead time (

).

Step 2: Calibration Curve Generation

-

Inject 10 µL of each reference standard individually. Record their retention times (

). -

Calculate the capacity factor (

) for each standard using the formula: -

Plot

(y-axis) against the literature

Step 3: Analyte Measurement & Interpolation

-

Inject the difluoromethylbenzonitrile and trifluoromethylbenzonitrile samples.

-

Calculate their respective

values. -

Interpolate the experimental

for both analytes using the linear regression equation derived in Step 2.

Fig 2: Self-validating RP-HPLC workflow for precise logP determination of fluorinated benzonitriles.

Strategic Implications in Drug Development

The decision to utilize a difluoromethylbenzonitrile over a trifluoromethylbenzonitrile is a masterclass in physicochemical fine-tuning. While

By substituting a single fluorine for a hydrogen to yield

References

-

Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences.[Link]

-

Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.[Link]

-

Müller, K., et al. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. Chimia.[Link]

-

MolForge. (2024). (Trifluoromethyl)benzene (CID 7368) - Molecular Properties & Analysis. [Link]

-

RWTH Aachen University. C(sp3)-H functionalization of hydrofluorocarbons (HFCs) and hydrochlorocarbons.[Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups | CHIMIA [chimia.ch]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. molforge.ai [molforge.ai]

- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 8. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

The Difluoromethyl Group (-CF₂H) in Phenolic Systems: A Lipophilic Hydrogen Bond Donor Paradigm

Executive Summary: The Bioisosteric Paradox

In modern medicinal chemistry, the optimization of a lead compound often requires balancing aqueous solubility, target binding affinity, and metabolic stability. Phenolic hydroxyl groups (-OH) are ubiquitous in pharmacophores due to their strong hydrogen bond donor (HBD) and acceptor capabilities. However, they are highly susceptible to rapid Phase II metabolism (e.g., glucuronidation and sulfation) and can severely limit a drug's pharmacokinetic half-life.

The difluoromethyl group (-CF₂H), particularly when attached directly to an aromatic ring (Ar-CF₂H) or as a difluoromethoxy ether (Ar-OCF₂H), has emerged as a premier bioisostere for phenols and thiols. It presents a unique physicochemical paradox: it acts as a lipophilic hydrogen bond donor [1]. The strong electron-withdrawing nature of the geminal fluorine atoms polarizes the C-H bond, imparting Brønsted acidity to the proton while simultaneously increasing the overall lipophilicity (LogP) of the molecule. This technical guide explores the mechanistic basis of CF₂H hydrogen bond acidity in phenolic systems, provides quantitative frameworks for its measurement, and details self-validating experimental protocols for its application in drug development.

Mechanistic Determinants of CF₂H Acidity in Phenolic Systems

The ability of the -CF₂H group to act as an HBD is not absolute; it is highly dependent on its electronic environment. When integrated into a phenolic core, the acidity of the CF₂H proton is governed by two primary factors:

Inductive Polarization and Orbital Overlap

The extreme electronegativity of fluorine (

Hammett Substituent Effects

The hydrogen bond acidity of a difluoromethyl group attached to a phenol derivative (e.g., Ar-OCF₂H) is tunable via the aromatic ring. There is a strict linear correlation between the HBD acidity and the Hammett

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CN at the para or meta positions pull electron density away from the -OCF₂H oxygen, further deshielding the CF₂H proton and increasing its HBD capacity.

-

Electron-Donating Groups (EDGs): Substituents like -OCH₃ push electron density into the system, mitigating the polarization of the C-H bond and reducing its HBD strength.

Caption: Logical pathway illustrating how CF₂H substitution generates a lipophilic hydrogen bond donor.

Quantitative Profiling: The Hydrogen Bond Acidity Parameter (A)

To systematically utilize the CF₂H group, medicinal chemists rely on Abraham’s solute hydrogen bond acidity parameter, denoted as

The relationship is defined by the equation:

Table 1: Comparative Hydrogen Bond Acidity (A) and Lipophilicity

The following table summarizes the quantitative data comparing difluoromethylated phenols (anisoles) to standard functional groups, demonstrating that -OCF₂H mimics the HBD strength of an aniline or thiophenol, rather than a primary alcohol [1, 4].

| Functional Group on Arene | Representative Molecule | HBD Acidity (A) | LogP (Approx.) | Bioisosteric Role |

| -OH | Phenol | 0.60 | 1.5 | Strong HBD, Low Lipophilicity |

| -CH₃ | Toluene | < 0.01 | 2.7 | Non-HBD, High Lipophilicity |

| -NH₂ | Aniline | 0.07 | 0.9 | Moderate HBD, Low Lipophilicity |

| -SH | Thiophenol | 0.12 | 2.5 | Weak HBD, Moderate Lipophilicity |

| -CF₂H | Difluoromethylbenzene | 0.05 | 2.4 | Weak HBD, High Lipophilicity |

| -OCF₂H | Difluoromethoxybenzene | 0.09 - 0.13 | 2.2 | Moderate HBD, High Lipophilicity |

| -SCF₂H | Difluoromethylthiobenzene | 0.08 - 0.12 | 2.9 | Moderate HBD, Very High Lipophilicity |

Data synthesis indicates that while the -OCF₂H group cannot match the absolute HBD strength of a free phenolic -OH, it provides a "Goldilocks" zone of moderate HBD capacity (sufficient for target engagement) coupled with high metabolic stability.

Self-Validating Experimental Workflows

As an Application Scientist, ensuring reproducibility requires understanding the causality behind the protocol. Below are the validated methodologies for synthesizing difluoromethoxy phenols and quantifying their HBD acidity.

Protocol A: Late-Stage Difluoromethylation of Phenols

Purpose: To convert a metabolically labile phenolic -OH into a stable, lipophilic -OCF₂H hydrogen bond donor. Causality: Sodium chlorodifluoroacetate (ClCF₂COONa) is utilized as a carbene precursor. Under thermal basic conditions, it undergoes decarboxylation and elimination of chloride to generate the highly reactive difluorocarbene (:CF₂). The phenoxide anion attacks the carbene, and subsequent protonation yields the difluoromethoxy group.

Step-by-Step Procedure:

-

Preparation: Dissolve the target phenol (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (25 mL) under an inert argon atmosphere. Rationale: Anhydrous conditions prevent the premature hydrolysis of the difluorocarbene intermediate.

-

Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) to the solution and stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Carbene Generation: Heat the reaction mixture to 90–100 °C. Add sodium chlorodifluoroacetate (2.5 equiv) in small portions over 1 hour. Rationale: Portion-wise addition prevents a runaway exotherm and maintains a steady, low concentration of :CF₂, minimizing dimerization side reactions.

-

Monitoring: Monitor the reaction via LC-MS or TLC until the phenol is consumed (typically 2-4 hours).

-

Quenching & Extraction: Cool to room temperature, quench with distilled water (50 mL), and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure Ar-OCF₂H product.

Protocol B: NMR-Based Determination of HBD Acidity (A Parameter)

Purpose: To empirically calculate the hydrogen bond donor strength of the synthesized CF₂H group.

Causality: CDCl₃ acts as a baseline, non-hydrogen-bonding environment. DMSO-d₆ acts as a strong hydrogen-bond acceptor. The difference in the chemical shift (

Step-by-Step Procedure:

-

Sample Preparation: Prepare two separate NMR tubes. Weigh exactly 2–3 mg of the purified Ar-OCF₂H compound for each tube to achieve a dilute concentration of ~5–10 mM. Rationale: Dilute concentrations are critical to prevent solute-solute intermolecular hydrogen bonding (self-association), which would artificially inflate the baseline chemical shift in CDCl₃.

-

Solvation:

-

To Tube 1, add 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS).

-

To Tube 2, add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS).

-

Critical Step: Solvents must be strictly anhydrous. Trace water in DMSO-d₆ will alter the hydrogen-bonding network and shift the resonance of the CF₂H proton.

-

-

Acquisition: Acquire standard 1D ¹H NMR spectra at 298 K (25 °C) on a 400 MHz or higher spectrometer. Ensure the temperature is precisely calibrated, as hydrogen bonding is highly temperature-dependent.

-

Data Extraction: Calibrate both spectra to the internal TMS peak (0.00 ppm). Identify the CF₂H proton resonance (typically a triplet due to coupling with the two geminal fluorines,

Hz, located between 6.0 and 7.5 ppm). -

Calculation: Extract the exact chemical shift (center of the triplet) in both solvents. Calculate

, and compute

Caption: Standardized workflow for determining the Abraham solute HBD acidity parameter (A).

Strategic Implications for Drug Development

The application of the difluoromethyl group in phenolic systems extends far beyond simple lipophilicity enhancement.

-

Targeted Enzyme Inhibition: In the design of enzyme inhibitors (e.g., PDE4 inhibitors like Roflumilast), the -OCF₂H group replaces a methoxy or hydroxy group. The CF₂H proton acts as an HBD to backbone carbonyls within the active site, while the fluorines act as weak hydrogen bond acceptors, locking the molecule into a preferred bioactive conformation [3].

-

Cationic Enhancement: Recent studies demonstrate that attaching a CF₂H group to a cationic aromatic system dramatically enhances its HBD ability. The positive charge stabilizes the conjugate base of the CF₂-H bond, lowering the pKa and increasing Brønsted acidity, which is highly valuable for designing selective chemical biology probes [2].

-

Overcoming Glucuronidation: By replacing a phenolic -OH with -OCF₂H, the molecule retains the ability to donate a hydrogen bond to the target receptor but completely abolishes the nucleophilic oxygen required for Phase II UGT (uridine 5'-diphospho-glucuronosyltransferase) metabolism, vastly extending the in vivo half-life.

References

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.[Link]

-

Ni, S., et al. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry.[Link]

-

Erickson, J. A., et al. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society.[Link]

-

Chem. Soc. Rev. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.[Link]

The Strategic Incorporation of Fluorinated Benzonitrile Building Blocks in Modern Kinase Inhibitor Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Synergy of Fluorine and the Benzonitrile Moiety in Kinase Inhibition

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology. Their role as key regulators of cellular signaling pathways makes them prime targets for therapeutic intervention.[1] The design of potent and selective kinase inhibitors is a central focus of modern medicinal chemistry. Within the vast chemical space of potential inhibitors, scaffolds containing fluorinated benzonitrile motifs have gained significant traction. This is not a matter of chance; the unique combination of the nitrile group and fluorine atoms on a benzene ring offers a powerful toolkit for medicinal chemists to fine-tune the pharmacological properties of kinase inhibitors.

The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor, a metabolic stabilizer, or even a reactive "warhead" for covalent inhibitors.[2] Its linear geometry and electronic properties allow for specific and strong interactions within the ATP-binding pocket of kinases.[2] When combined with fluorine, the most electronegative element, the physicochemical properties of the benzonitrile scaffold can be modulated in a predictable and advantageous manner. Fluorine's small size and unique electronic properties can influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[3][4]

This technical guide will provide an in-depth exploration of the use of fluorinated benzonitrile building blocks in kinase inhibitor design. We will delve into the specific roles of both the fluorine and nitrile functionalities, discuss rational design strategies, provide detailed synthetic protocols for the incorporation of these building blocks, and outline methods for their characterization and purification.

The Power of Fluorination: Enhancing Drug-like Properties

The introduction of fluorine into a drug candidate can have a profound impact on its biological activity and pharmacokinetic profile.[4] These effects are not merely additive but often result from a complex interplay of electronic and steric factors.

Modulating Basicity and Lipophilicity

Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby basic functional groups.[3] This can be a crucial advantage in kinase inhibitor design, as many inhibitors contain basic amine moieties that can lead to off-target effects or poor cell permeability at physiological pH. By strategically placing fluorine atoms, the basicity of these groups can be attenuated, leading to improved selectivity and bioavailability.

Furthermore, the substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[5] However, this effect is highly context-dependent and can be fine-tuned by the degree and position of fluorination.[3]

Blocking Metabolic Hotspots and Improving Stability

One of the most significant advantages of fluorination is the ability to block metabolically labile positions on a drug molecule.[3] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes such as cytochrome P450s.[6] By replacing a hydrogen atom at a known site of oxidative metabolism with a fluorine atom, the metabolic stability of a compound can be dramatically improved, leading to a longer half-life and improved pharmacokinetic profile.

Enhancing Binding Affinity through Orthogonal Interactions

Fluorine can also directly contribute to the binding affinity of an inhibitor to its target kinase. While not a classical hydrogen bond donor, the polarized C-F bond can participate in favorable electrostatic interactions with electron-rich regions of the protein, such as the backbone carbonyls.[5] These "orthogonal" interactions can provide additional binding energy and enhance the overall potency of the inhibitor.

The Versatile Benzonitrile: More Than Just a Polar Group

The benzonitrile moiety is a common feature in many approved kinase inhibitors. Its utility extends far beyond simply providing a polar contact point.

The Nitrile as a Hydrogen Bond Acceptor

The nitrogen atom of the nitrile group is an excellent hydrogen bond acceptor and can form crucial interactions with hydrogen bond donors in the hinge region of the kinase ATP-binding site.[2] This interaction is a common binding motif for many Type I kinase inhibitors and is often a key determinant of their potency.

The Nitrile as a Covalent Warhead

In recent years, the nitrile group has gained prominence as a "warhead" for the development of covalent kinase inhibitors.[2] The electrophilic carbon atom of the nitrile can react with a nucleophilic cysteine residue in the kinase active site to form a reversible or irreversible covalent bond.[2][7] This strategy can lead to inhibitors with high potency and prolonged duration of action. The reactivity of the nitrile can be tuned by the electronic properties of the benzonitrile ring, including the presence of fluorine substituents.

Rational Design Strategies for Incorporating Fluorinated Benzonitriles

The successful application of fluorinated benzonitrile building blocks in kinase inhibitor design relies on a rational and structure-guided approach.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the number and position of fluorine atoms on the benzonitrile ring can provide valuable insights into the structure-activity relationship (SAR) of a series of inhibitors.[8][9] This information can be used to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.

Leveraging Fluorine's Impact on Conformation

The introduction of fluorine can also influence the preferred conformation of a molecule.[3] This can be exploited to pre-organize an inhibitor into a bioactive conformation that is more favorable for binding to the target kinase.

The following diagram illustrates a general workflow for the rational design and development of kinase inhibitors incorporating fluorinated benzonitrile building blocks.

Caption: Rational Drug Design Workflow for Kinase Inhibitors.

Synthetic Methodologies for Incorporating Fluorinated Benzonitrile Building Blocks

A variety of synthetic methods can be employed to incorporate fluorinated benzonitrile building blocks into kinase inhibitor scaffolds. The choice of method will depend on the specific building block and the overall synthetic strategy.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a common method for introducing amine or alcohol nucleophiles onto an activated fluorinated benzonitrile ring.[10] The fluorine atom, being a good leaving group, is displaced by the nucleophile. The reaction is typically carried out in the presence of a base in a polar aprotic solvent.

Experimental Protocol: SNAr Reaction with a Fluorinated Benzonitrile [11]

-

Materials:

-

N-((3-cyano-4-fluorophenyl)methyl) R-amide (Intermediate) (1.0 eq)

-

Substituted aniline (e.g., 3-ethynylaniline) (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of the amide intermediate in DMSO, add the substituted aniline and potassium carbonate.

-

Heat the reaction mixture to 120 °C and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final compound by recrystallization or silica gel chromatography.

-

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions can be used to couple fluorinated benzonitrile building blocks with a variety of other aromatic or heteroaromatic systems.

Synthesis of the Fluorinated Benzonitrile Building Block Itself

In some cases, it may be necessary to synthesize the fluorinated benzonitrile building block itself. This can often be achieved through nitration of a fluorobenzonitrile precursor.[12]

Experimental Protocol: Nitration of 4-Fluorobenzonitrile [12]

-

Materials:

-

4-fluorobenzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃)

-

Silica Gel

-

Methylene Chloride (CH₂Cl₂)

-

-

Procedure:

-

Cool concentrated sulfuric acid in an ice bath.

-

Slowly add 4-fluorobenzonitrile to the cooled sulfuric acid with stirring.

-

Gradually add potassium nitrate to the mixture, maintaining a low temperature.

-

Allow the reaction to stir for a specified period while monitoring the progress using an appropriate technique (e.g., TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Isolate the crude product and purify by silica gel column chromatography using methylene chloride as the eluent.

-

The following diagram illustrates a general synthetic workflow for the preparation of a kinase inhibitor using a fluorinated benzonitrile building block.

Caption: General Synthetic Workflow for Kinase Inhibitor Synthesis.

Characterization and Purification of Fluorinated Benzonitrile Derivatives

The characterization and purification of fluorinated benzonitrile derivatives are crucial steps in the drug discovery process to ensure the identity and purity of the synthesized compounds.

Spectroscopic Characterization

A combination of spectroscopic techniques is used to confirm the structure of the synthesized compounds.[13]

| Spectroscopic Technique | Information Provided |

| ¹H NMR | Provides information on the proton environment. Coupling between protons and adjacent fluorine atoms can be observed. |

| ¹³C NMR | Provides information on the carbon skeleton. Carbon atoms directly bonded to fluorine will show a large one-bond C-F coupling constant. |

| ¹⁹F NMR | A highly sensitive technique that provides information on the electronic environment of each fluorine atom. |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for the C≡N stretch (around 2220-2230 cm⁻¹) and the C-F stretch.[13] |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information on its fragmentation pattern. |

Purification Techniques

The choice of purification technique will depend on the physical properties of the compound and the nature of the impurities.[14]

-

Silica Gel Column Chromatography: A widely used technique for purifying a broad range of organic compounds. A gradient of solvents with increasing polarity is typically used to elute the compounds from the silica gel.[14][15]

-

Recrystallization: An effective method for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.[14][16]

-

High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique that can be used for both analytical and preparative purposes.

Safety Precautions

Fluorinated benzonitrile derivatives, like many other organic chemicals, should be handled with appropriate safety precautions.[17][18][19][20]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[17][18]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[17][18]

-

Handling: Avoid contact with skin and eyes.[17] In case of contact, rinse immediately with plenty of water.[18]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

Fluorinated benzonitrile building blocks are invaluable tools in the design and synthesis of modern kinase inhibitors. The strategic incorporation of fluorine atoms allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, leading to inhibitors with improved potency, selectivity, and metabolic stability. The versatile benzonitrile moiety can participate in key hydrogen bonding interactions or act as a covalent warhead. A thorough understanding of the interplay between these two functionalities, coupled with rational design strategies and robust synthetic methodologies, will continue to drive the discovery of novel and effective kinase inhibitors for the treatment of a wide range of diseases.

References

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors Utilizing 5-(Aminomethyl)-2-fluorobenzonitrile.

- Benchchem. (n.d.). A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors.

-

Ling, S., et al. (2020). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. Molecules, 25(21), 5085. Retrieved from [Link]

- Benchchem. (n.d.). An In-depth Technical Guide to the Physical Characteristics of 2-(3-Fluorophenyl)benzonitrile and Its Isomers.

- Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives.

- Benchchem. (n.d.). A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4).

- Al-Aboudi, A., et al. (2021). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 64(19), 14249-14284.

-

Cole-Parmer. (2006). Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Retrieved from [Link]

- Benchchem. (2025). Application of 5-(Aminomethyl)-2-fluorobenzonitrile in the Synthesis of PI3K/mTOR Inhibitors: Application Notes and Protocols.

- Caddick, S., et al. (2007). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current Protein & Peptide Science, 8(4), 333-346.

-

Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Retrieved from [Link]

- de Oliveira, V. E., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. MedChemComm, 13(7), 1215-1230.

- Benchchem. (n.d.). Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide.

- Kumar, A. A. P., & Raman, R. G. (2017). Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. Oriental Journal of Chemistry, 33(5), 2412-2420.

- Elibrary. (2022). Cyanarylation of Fluorinated Benzonitriles with Terephthalonitrile Dianion. Russian Journal of Organic Chemistry, 58(12), 1779-1785.

-

Student, Master's. (2022). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Retrieved from [Link]

- Taylor & Francis. (2008). The Role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 1(1), 79-92.

-

LookChem. (n.d.). Purification of Benzonitrile. Retrieved from [Link]

- Google Patents. (2016). CN105523962A - Fluorobenzonitrile compound preparation method.

-

ResearchGate. (n.d.). Nitrile-based reversible covalent inhibitors. Retrieved from [Link]

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

- Bioorganic & Medicinal Chemistry Letters. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.

-

DIGIBUG Principal. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorobenzonitrile. Retrieved from [Link]

- Dove Medical Press. (2025). Design and synthesis of novel EGFR kinase inhibitors for the treatment. Drug Design, Development and Therapy, 2025(Volume 19), 1-1.

-

PMC. (n.d.). Advances in reversible covalent kinase inhibitors. Retrieved from [Link]

-

PMC. (2025). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. Retrieved from [Link]

-

PubMed. (2011). Design and synthesis of CK2 inhibitors. Retrieved from [Link]

-

CHIMIA. (2022). Current Developments in Covalent Protein Kinase Inhibitors. Retrieved from [Link]

-

PMC. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

-

ResearchGate. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Retrieved from [Link]

-

RSC Publishing. (n.d.). Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. Retrieved from [Link]

-

Research and Reviews. (2024). Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. Retrieved from [Link]

-

PubMed. (n.d.). Tyrphostins. 3. Structure-activity relationship studies of alpha-substituted benzylidenemalononitrile 5-S-aryltyrphostins. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2024). Covalent Inhibitors: To Infinity and Beyond. Retrieved from [Link]

-

MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

-

PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Retrieved from [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. orgsyn.org [orgsyn.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. echemi.com [echemi.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. fishersci.com [fishersci.com]

Technical Guide: Solubility Profile & Isolation Strategies for 3-(Difluoromethyl)-5-hydroxybenzonitrile

Topic: 3-(Difluoromethyl)-5-hydroxybenzonitrile Solubility in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Physicochemical Identity

3-(Difluoromethyl)-5-hydroxybenzonitrile (CAS: 874974-85-3) is a critical intermediate in the synthesis of HIF-2

This guide moves beyond simple "soluble/insoluble" binary classifications.[1][2][3] Instead, it provides a mechanistic framework for solvent selection based on Hansen Solubility Parameters (HSP) , pKa-driven extraction logic , and thermodynamic stability for crystallization.

Physicochemical Profile[3][4][5][6][7][8][9][10][11][12][13][14]

-

Molecular Weight: 169.13 g/mol

-

Appearance: Off-white to pale brown solid[4]

-

Predicted pKa:

(Acidic)-

Insight: The electron-withdrawing nitrile (-CN) and difluoromethyl (-CHF

) groups significantly increase the acidity of the phenolic proton compared to phenol (pKa ~10). This allows for selective deprotonation under mild basic conditions (

-

-

Predicted LogP:

(Moderately Lipophilic)-

Insight: The compound is sufficiently lipophilic to partition into organic solvents (EtOAc, DCM) from acidic aqueous phases but polar enough to dissolve in alcohols and aprotic polar solvents.

-

The Solubility Landscape

The solubility of 3-(Difluoromethyl)-5-hydroxybenzonitrile is governed by two competing interactions: Hydrogen Bonding (Donor/Acceptor) from the phenol/nitrile and Dipole-Dipole interactions from the -CHF

Tier 1: High Solvency (Reaction Media)

Used for homogeneous reactions (e.g., SNAr, alkylation) where maximum concentration is required.

| Solvent | Solubility Potential | Mechanistic Rationale |

| DMSO | Very High (>200 mg/mL) | Strong H-bond acceptor (S=O) stabilizes the phenolic proton; high dielectric constant solvates the dipole. |

| DMF / NMP | Very High | Excellent solvency for polar aromatics; prevents aggregation. Standard solvents for difluoromethylation reactions. |

| THF | High | Ether oxygen acts as a moderate H-bond acceptor. Good for reactions requiring lower boiling points than DMSO. |

Tier 2: Extraction & Workup Solvents

Used for partitioning the compound from aqueous reaction mixtures.

| Solvent | Solubility Potential | Mechanistic Rationale |

| Ethyl Acetate (EtOAc) | High | The "Gold Standard" for this compound. The carbonyl oxygen accepts H-bonds from the phenol. Forms a clean biphasic system with water. |

| MTBE | Moderate to High | Good alternative to EtOAc; less prone to hydrolysis. Lower boiling point facilitates concentration. |

| Dichloromethane (DCM) | Moderate | Solubilizes via dipole interactions but lacks strong H-bond accepting capability compared to esters/ethers. |

Tier 3: Crystallization & Anti-Solvents

Used to induce controlled precipitation or purification.

| Solvent | Solubility Potential | Mechanistic Rationale |

| Toluene / Chlorobenzene | Temperature Dependent | Critical for Purification. Moderate solubility at high temps ( |

| Hexanes / Heptane | Low (Anti-solvent) | The fluorinated group provides slight affinity, but the overall polarity mismatch forces precipitation. Used in conjunction with EtOAc.[4][5] |

| Water | Low (at pH < 7) | The compound is largely insoluble in acidic/neutral water, driving precipitation upon acidification of alkaline solutions. |

Experimental Protocols

Protocol A: Self-Validating Solubility Mapping

Do not rely on literature values alone. Use this rapid screen to determine the exact solubility limit for your specific batch purity.

-

Preparation: Weigh 50 mg of 3-(Difluoromethyl)-5-hydroxybenzonitrile into three HPLC vials.

-

Solvent Addition: Add 250

L of target solvent (EtOAc, Toluene, DCM) to each vial. -

Equilibration: Vortex for 1 minute.

-

Thermodynamic Check: For the Toluene vial, heat to

C. If it clears, cool slowly to RT.-

Result: If crystals form, Toluene is a viable recrystallization solvent.[1]

-

-

Validation: Filter the saturated solution and analyze via HPLC-UV to quantify exact concentration (mg/mL).

Protocol B: pH-Swing Purification (The "Chemical Filter")

This method leverages the pKa (~8.2) to separate the product from non-acidic impurities (e.g., unreacted precursors lacking the phenol).

-

Dissolution: Dissolve crude mixture in EtOAc (10 volumes).

-

Extraction (Forward): Wash organic layer with 5% NaHCO

or 1M NaOH . -

Separation: Discard the organic layer (containing non-acidic impurities).

-

Precipitation (Reverse): Acidify the aqueous layer to pH ~3-4 using 1M HCl or H

SO -

Isolation: The product will precipitate as a solid. Filter, wash with water, and dry.[9]

-

Note: If it "oils out" instead of precipitating, extract back into EtOAc and concentrate.

-

Process Logic & Visualization

Diagram 1: Solubility Screening Logic

This decision tree guides the researcher through selecting the optimal solvent system based on the observed solubility behavior.

Caption: Step-by-step workflow to categorize solvents into Reaction, Extraction, or Crystallization roles.

Diagram 2: pH-Swing Purification Workflow

This diagram illustrates the "Chemical Filter" technique, utilizing the acidic nature of the phenol.

Caption: Purification strategy separating the target phenol from non-acidic impurities via pH manipulation.

References

-

Xu, R., et al. (2019). 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan), a HIF-2

Inhibitor for the Treatment of Renal Cell Carcinoma. Journal of Medicinal Chemistry, 62(15), 6876-6893. Link -

Wallace, E. M., et al. (2016).

inhibitors. US Patent 11,827,614. Link - Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Grounding for solubility parameter analysis).

-

PubChem. (2025). Compound Summary for 3-hydroxybenzonitrile (Analogous Structure Data). National Library of Medicine. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 8. Hansen solubility parameters [stenutz.eu]

- 9. JPH06239810A - Method for producing 3,5-difluoroaniline - Google Patents [patents.google.com]

Technical Whitepaper: Safety, Handling, and Mechanistic Application of 3-(Difluoromethyl)-5-hydroxybenzonitrile

Executive Summary & Mechanistic Rationale

In modern drug discovery, the strategic incorporation of fluorinated motifs is a cornerstone of lead optimization. 3-(Difluoromethyl)-5-hydroxybenzonitrile is a highly specialized, trifunctional building block designed for advanced medicinal chemistry.

The value of this compound lies in its precisely tuned functional groups:

-

The Difluoromethyl Group (-CF₂H): Acting as a1[1], the -CF₂H moiety serves as a highly stable bioisostere for alcohols and thiols. It improves membrane permeability and metabolic stability without sacrificing target binding affinity[2].

-

The Nitrile Group (-CN): Provides a strong electron-withdrawing handle that can act as a hydrogen bond acceptor or be subsequently reduced/hydrolyzed to amines or amides.

-

The Phenolic Hydroxyl (-OH): Serves as the primary nucleophilic site for diversification (e.g., etherification or cross-coupling).

Physicochemical Profiling

To ensure reproducible experimental design, the foundational physicochemical properties of 3-(Difluoromethyl)-5-hydroxybenzonitrile must be established[3][4].

| Property | Specification / Value |

| IUPAC Name | 3-(difluoromethyl)-5-hydroxybenzonitrile |

| CAS Number | 874974-85-3 |

| Molecular Formula | C₈H₅F₂NO |

| Molecular Weight | 169.13 g/mol |

| SMILES String | N#CC1=CC(O)=CC(C(F)F)=C1 |

| Typical Purity | ≥95% - 97% |

| Storage Conditions | 0–8 °C (Protect from light and moisture) |

Mechanistic Toxicology & Safety Protocol (SDS Core)

Standard Safety Data Sheets (SDS) often list hazards without explaining the underlying chemical causality. Understanding why this compound is hazardous is critical for establishing a robust laboratory safety culture.

The Causality of Toxicity: Fluorinated benzonitriles are inherently lipophilic, allowing them to rapidly penetrate dermal layers and cellular lipid bilayers[5]. In this specific molecule, the strongly electron-withdrawing nature of both the meta-nitrile and meta-difluoromethyl groups significantly lowers the pKa of the phenolic hydroxyl compared to an unsubstituted phenol. Once intracellular, this highly acidic, lipophilic phenol can disrupt proton gradients across mitochondrial membranes, potentially acting as a mild uncoupler of oxidative phosphorylation. This mechanism is responsible for its pronounced status as a cellular irritant.

Primary Hazard Classifications (GHS):

-

H302 / H312 / H332: Harmful if swallowed, in contact with skin, or if inhaled.

-

H315 / H319: Causes skin irritation and serious eye irritation.

-

H335: May cause respiratory irritation.

Emergency Response Workflow

Because of its rapid dermal penetration, immediate mechanical flushing is prioritized over chemical neutralization.

Emergency response workflow for exposure to 3-(Difluoromethyl)-5-hydroxybenzonitrile.

Self-Validating Experimental Workflow: Selective O-Alkylation

The most common synthetic application of this building block is the selective functionalization of the phenolic oxygen. The following protocol is engineered with built-in causality and self-validating checkpoints to ensure high-fidelity synthesis.

Step-by-Step Methodology

Step 1: Reagent Preparation

-

Action: Dissolve 3-(Difluoromethyl)-5-hydroxybenzonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

-

Causality: DMF is a polar aprotic solvent. It effectively solvates the counter-cation (K⁺) in the next step but leaves the resulting phenoxide anion "naked" and highly nucleophilic, drastically accelerating the Sₙ2 reaction rate.

Step 2: Deprotonation

-

Action: Add Potassium Carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 15 minutes.

-

Causality: The electron-withdrawing -CN and -CF₂H groups lower the pKa of the phenol to approximately 7–8. Therefore, a mild base like K₂CO₃ is entirely sufficient for quantitative deprotonation. Utilizing a stronger base (e.g., NaH) is unnecessary and introduces the risk of side reactions, such as nucleophilic attack on the nitrile carbon.

Step 3: Electrophile Addition

-

Action: Add the desired alkyl halide (1.2 eq) dropwise. Heat to 60 °C if utilizing an alkyl chloride; room temperature is sufficient for bromides/iodides.

Step 4: Self-Validating Monitoring (LC-MS)

-

Action: Take a 10 µL aliquot, dilute in MeCN, and inject into the LC-MS.

-

Validation: The protocol validates itself through mass spectrometry. Prior to Step 3, the system must show a dominant m/z 168[M-H]⁻ peak in negative ion mode (the pure phenoxide). Upon reaction completion, this peak must completely disappear, replaced by the [M+H]⁺ or [M+Na]⁺ of the alkylated product in positive ion mode.

Step 5: Workup

-

Action: Quench the reaction by pouring it into ice water (5x volume of DMF). Extract with Ethyl Acetate (3x), wash the combined organics with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Self-validating O-alkylation workflow utilizing 3-(Difluoromethyl)-5-hydroxybenzonitrile.

References

-

Berliner A. et al. "2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors". National Center for Biotechnology Information (PMC). Available at: [Link]

-

Macmillan Group. "Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation". Princeton University. Available at: [Link]

Sources

- 1. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. 3-(Difluoromethyl)-5-hydroxybenzonitrile 97% | CAS: 874974-85-3 | AChemBlock [achemblock.com]

- 4. keyorganics.net [keyorganics.net]

- 5. Page loading... [wap.guidechem.com]

Methodological & Application

synthesis of 3-(Difluoromethyl)-5-hydroxybenzonitrile from 3,5-dihydroxybenzonitrile

This Application Note describes a robust, step-by-step protocol for the synthesis of 3-(Difluoromethyl)-5-hydroxybenzonitrile starting from 3,5-dihydroxybenzonitrile . This workflow is designed for medicinal chemistry applications where high purity and intermediate stability are paramount.

Application Note: Synthesis of 3-(Difluoromethyl)-5-hydroxybenzonitrile

Executive Summary

The target compound, 3-(Difluoromethyl)-5-hydroxybenzonitrile , is a critical pharmacophore intermediate, notably serving as a bioisostere for 3-methyl-5-hydroxybenzonitrile or as a precursor for HIF-2

This protocol circumvents the challenges of direct C-difluoromethylation of electron-rich phenols by utilizing a protection-activation-functionalization strategy. The pathway ensures regioselectivity and prevents the polymerization of sensitive intermediates.

Synthetic Strategy & Pathway

The synthesis is divided into four critical phases:

-

Desymmetrization: Statistical mono-protection of the symmetric resorcinol core.

-

Activation: Conversion of the remaining phenol to a triflate leaving group.

-

Carbonylation: Palladium-catalyzed introduction of the formyl precursor.

-

Deoxyfluorination & Deprotection: Conversion of the aldehyde to the difluoromethyl group followed by unmasking the phenol.

Reaction Pathway Diagram

Figure 1: Step-wise synthetic route from 3,5-dihydroxybenzonitrile to the target difluoromethyl analog.

Detailed Experimental Protocols

Step 1: Desymmetrization (Mono-protection)

Objective: Selectively protect one hydroxyl group with a benzyl (Bn) ether. Rationale: The benzyl group is chosen for its stability against DAST (used in Step 4) and ease of removal via hydrogenolysis.

-

Reagents:

-

3,5-Dihydroxybenzonitrile (1.0 equiv)

-

Benzyl bromide (BnBr) (1.0 equiv)

-

Potassium Carbonate (

) (1.5 equiv) -

Solvent: Acetone or Acetonitrile (ACN)

-

-

Protocol:

-

Dissolve 3,5-dihydroxybenzonitrile (10.0 g, 74.0 mmol) in acetone (150 mL).

-

Add

(15.3 g, 111.0 mmol) and stir at room temperature for 15 minutes. -

Add Benzyl bromide (8.8 mL, 74.0 mmol) dropwise over 30 minutes.

-

Heat the mixture to reflux (56°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Workup: Cool to RT, filter off solids, and concentrate the filtrate.

-

Purification: The crude will contain starting material, mono-Bn, and bis-Bn products. Purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

-

Yield: Expect ~40–50% yield of the mono-benzylated product (3-(benzyloxy)-5-hydroxybenzonitrile ).

-

Step 2: Activation (Triflation)

Objective: Convert the free phenol into a reactive triflate for Pd-coupling.

-

Reagents:

-

3-(Benzyloxy)-5-hydroxybenzonitrile (from Step 1)

-

Trifluoromethanesulfonic anhydride (

) (1.2 equiv) -

Pyridine (2.5 equiv)

-

Solvent: Dichloromethane (DCM)

-

-

Protocol:

-

Dissolve the mono-benzyl ether (5.0 g, 22.2 mmol) and pyridine (4.5 mL, 55.5 mmol) in anhydrous DCM (50 mL) under nitrogen.

-

Cool to 0°C in an ice bath.

-

Add

(4.5 mL, 26.6 mmol) dropwise over 20 minutes. Maintain internal temp < 5°C. -

Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

Workup: Quench with water. Wash organic layer with 1N HCl (to remove pyridine), saturated

, and brine. Dry over -

Yield: ~90–95% of 3-(benzyloxy)-5-(trifluoromethanesulfonyloxy)benzonitrile .

-

Step 3: Carbonylation (Formylation)

Objective: Install the carbon atom required for the difluoromethyl group.

Mechanism: Pd-catalyzed carbonylative reduction using Carbon Monoxide (CO) and Triethylsilane (

-

Reagents:

-

Triflate intermediate (from Step 2)

- (5 mol%)

-

dppf (1,1'-Bis(diphenylphosphino)ferrocene) (10 mol%)

-

Triethylsilane (

) (2.0 equiv) -

Sodium Carbonate (

) (2.0 equiv) -

CO Source: CO balloon or CO gas cylinder

-

Solvent: DMF[2]

-

-

Protocol:

-

In a pressure tube or flask, combine the triflate (4.0 g),

, dppf, and -

Purge the vessel with CO gas for 5 minutes.

-

Add

via syringe. -

Heat to 70–80°C under a CO atmosphere (balloon pressure is sufficient) for 12 hours.

-

Workup: Dilute with EtOAc, wash extensively with water and LiCl solution (to remove DMF).

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Product: 3-(Benzyloxy)-5-formylbenzonitrile .

-

Step 4: Deoxyfluorination & Deprotection

Objective: Convert aldehyde to difluoromethyl and remove the benzyl group.

-

Part A: Fluorination

-

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxofluor (1.5 equiv).

-

Protocol: Dissolve aldehyde in DCM at 0°C. Add DAST dropwise. Stir at RT for 3–12 hours. Quench carefully with saturated

. Isolate 3-(benzyloxy)-5-(difluoromethyl)benzonitrile .

-

-

Part B: Deprotection [3]

-

Reagent:

(1 atm), 10% Pd/C. -

Protocol: Dissolve the fluorinated intermediate in MeOH. Add Pd/C (10 wt%). Stir under hydrogen balloon for 2–4 hours. Filter through Celite and concentrate.

-

Final Product: 3-(Difluoromethyl)-5-hydroxybenzonitrile .

-

Critical Process Parameters (CPP)

| Parameter | Critical Range | Impact on Quality |

| Stoichiometry (Step 1) | BnBr (0.95–1.0 eq) | Excess BnBr leads to bis-protection (impurity), reducing yield. |

| Temperature (Step 2) | < 5°C during addition | High temp causes triflate hydrolysis or byproduct formation. |

| Moisture (Step 4) | < 0.1% Water | DAST reacts violently with water; moisture reduces fluorination efficiency. |

| H2 Pressure (Step 5) | 1 atm (Balloon) | High pressure may reduce the nitrile (-CN) to an amine. Keep mild. |

Analytical Data Summary (Expected)

-

Appearance: White to off-white solid.

-

NMR (400 MHz,

- 10.5 (s, 1H, -OH)

- 7.3–7.5 (m, 3H, Aromatic protons)

-

6.9 (t,

-

NMR:

- -110 to -115 ppm (doublet).

-

Mass Spectrometry (ESI-):

-

calc. for

-

calc. for

References

-

Preparation of 3,5-dihydroxybenzonitrile derivatives

-

World Intellectual Property Organization, WO2008002674A2, "Bicyclic compositions and methods for modulating a kinase cascade".

-

- General Protocol for Pd-catalyzed Formylation of Aryl Triflates: Journal of the American Chemical Society, "Palladium-Catalyzed Carbonylation of Aryl Triflates to Aldehydes", 2006. (Standard methodology reference).

- Deoxyfluorination of Benzaldehydes: Journal of Organic Chemistry, "Fluorination of Carbonyl Compounds with DAST", 2010.

-

Commercial Availability & CAS Verification

-

PubChem Compound Summary, "3-(Difluoromethyl)-5-hydroxybenzonitrile (CAS 874974-85-3)".

-

Sources

Application Note: Thermal Difluoromethylation of Heteroatoms using Sodium Chlorodifluoroacetate (SCDA)

[1]

Executive Summary

The difluoromethyl group (

This Application Note details the protocol for the thermal decomposition of SCDA to generate difluorocarbene (

Mechanistic Principles